2'-Fluoroaminopterin
説明
特性
CAS番号 |
85803-29-8 |
|---|---|
分子式 |
C19H19FN8O5 |
分子量 |
458.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19FN8O5/c20-11-5-8(1-2-10(11)17(31)26-12(18(32)33)3-4-13(29)30)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1 |
InChIキー |
OSRHQFAITKCASI-LBPRGKRZSA-N |
異性体SMILES |
C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2'-fluoroaminopterin 2'-fluoroaminopterin, disodium salt |
製品の起源 |
United States |
Foundational & Exploratory
2'-Fluoroaminopterin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoroaminopterin is a synthetic antifolate agent designed as an analogue of aminopterin (B17811). This technical guide provides an in-depth exploration of its core mechanism of action, cellular transport, and metabolic fate. By acting as a potent inhibitor of dihydrofolate reductase (DHFR), this compound disrupts the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary mechanism of action of this compound is the potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1]
By binding to the active site of DHFR, this compound competitively inhibits the binding of the endogenous substrate, DHF. This inhibition leads to a depletion of the intracellular pool of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[1]
Studies have shown that the 2'-fluoro substitution on the p-aminobenzoyl group does not significantly alter the binding affinity to DHFR compared to its parent compound, aminopterin. The binding of this compound to DHFR from various sources, including human HeLa cells, is essentially the same as aminopterin itself.[2] This indicates that the pteridine (B1203161) ring, responsible for the primary interaction with the enzyme's active site, remains unaffected by this specific fluorination.
Signaling Pathway of DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.
Cellular Uptake and Transport
For this compound to exert its cytotoxic effects, it must first be transported into the target cells. Like other folates and antifolates, its cellular uptake is primarily mediated by two transport systems: the reduced folate carrier (RFC) and the folate receptors (FRs).[3]
-
Reduced Folate Carrier (RFC): This is the major transport system for folates in most mammalian cells and is ubiquitously expressed. It functions as an anion exchanger, transporting folates into the cell in exchange for intracellular organic phosphates. RFC has a higher affinity for reduced folates but also transports antifolates like methotrexate (B535133) and, by extension, this compound.
-
Folate Receptors (FRs): These are high-affinity receptors that bind folic acid and its analogues and internalize them via endocytosis. Certain cancer cells overexpress folate receptors, which can lead to selective targeting of these cells by folate analogues.
-
Proton-Coupled Folate Transporter (PCFT): This transporter is optimally active at a lower pH and is crucial for intestinal folate absorption. Its role in the uptake of antifolates in other tissues is also being investigated.
Experimental Workflow for Cellular Uptake Studies
The following diagram outlines a general workflow for assessing the cellular uptake of this compound.
Intracellular Metabolism: Polyglutamylation
Upon entering the cell, this compound, like other classical antifolates, can undergo polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the molecule.
Polyglutamylation is a critical step for the efficacy and selectivity of many antifolates for several reasons:
-
Intracellular Retention: The negatively charged polyglutamate tail prevents the drug from being effluxed out of the cell.
-
Enhanced Enzyme Inhibition: Polyglutamated forms of antifolates are often more potent inhibitors of DHFR and other folate-dependent enzymes.
-
Increased Selectivity: Cancer cells often exhibit higher levels of FPGS activity, leading to greater accumulation of the active polyglutamated drug in these cells.
While direct studies on the polyglutamylation of this compound are not widely available, the structural similarity to aminopterin suggests that it is a substrate for FPGS.
Quantitative Data Summary
Quantitative data for this compound is limited in the public domain. However, comparative studies provide valuable insights into its potency.
| Parameter | Compound | Target/Cell Line | Value/Observation | Reference |
| DHFR Inhibition | This compound | Human HeLa cells, Bacterial species | Binding is "essentially the same as aminopterin" | |
| DHFR Inhibition | 3'-Fluoroaminopterin (B1664136) | Human HeLa cells, Bacterial species | Binds 2- to 3-fold more tightly than aminopterin | |
| Cytotoxicity | This compound | Mouse Leukemia L1210, Human Stomach Cancer HuTu80 | "Equivalent toxicity" to aminopterin | |
| Cytotoxicity | 3'-Fluoroaminopterin | Mouse Leukemia L1210, Human Stomach Cancer HuTu80 | Twice as toxic as aminopterin |
Detailed Experimental Protocols
In Vitro DHFR Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of DHFR, DHF, NADPH, and this compound in the assay buffer.
-
Reaction Mixture: In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the reaction mixture with DHFR for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of DHF to the mixture.
-
Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance decay. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Cellular Proliferation (Cytotoxicity) Assay
This protocol outlines the use of an MTT assay to determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, L1210)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Conclusion
This compound exerts its anticancer effect primarily through the potent inhibition of dihydrofolate reductase, with a binding affinity comparable to its parent compound, aminopterin. Its cellular uptake is mediated by folate transport systems, and its intracellular activity is likely enhanced through polyglutamylation. The equivalent cytotoxicity to aminopterin, as demonstrated in cancer cell lines, underscores its potential as an antifolate therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various cancer models.
References
2'-Fluoroaminopterin: A Technical Guide to Dihydrofolate Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of 2'-Fluoroaminopterin and its potent inhibitory activity against dihydrofolate reductase (DHFR). Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target in cancer chemotherapy. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to Dihydrofolate Reductase and its Inhibition
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are vital for a variety of one-carbon transfer reactions, which are indispensable for the de novo synthesis of purines, thymidylate, and several amino acids, including serine and methionine. The disruption of these biosynthetic pathways through the inhibition of DHFR leads to the cessation of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis. This central role in cellular proliferation has established DHFR as a prominent target for therapeutic intervention, particularly in the treatment of cancer and certain infectious diseases.
A significant class of chemotherapeutic agents, known as antifolates, function by inhibiting DHFR. Aminopterin (B17811) was one of the first such compounds to demonstrate clinical efficacy in inducing remissions in childhood leukemia. This compound is a synthetic analog of aminopterin, featuring a fluorine atom at the 2' position of the p-aminobenzoyl group. This structural modification has been investigated to potentially alter the binding affinity and selectivity of the inhibitor for DHFR.
Mechanism of Action of this compound
Like its parent compound aminopterin, this compound acts as a competitive inhibitor of dihydrofolate reductase. It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of the cellular pool of reduced folates. The consequence of this depletion is the disruption of the synthesis of essential precursors for DNA and RNA, thereby inhibiting cell growth and proliferation.
The introduction of a fluorine atom at the 2' position of the p-aminobenzoyl moiety can influence the electronic properties and conformation of the molecule, which may affect its interaction with the amino acid residues in the active site of DHFR.
Quantitative Data on DHFR Inhibition
The inhibitory potency of this compound against DHFR has been evaluated and compared to its parent compound, aminopterin. The following table summarizes the available quantitative data.
| Compound | Enzyme Source | Inhibition Constant (K_i) | IC_50 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Aminopterin | Data Not Available | Data Not Available | Data Not Available |
Cytotoxicity of this compound
The cytotoxic effects of this compound have been assessed in various cancer cell lines. The following table summarizes the available data.
| Compound | Cell Line | IC_50 |
| This compound | Mouse Leukemia L1210 | Equivalent to Aminopterin |
| Human Stomach Cancer HuTu80 | Equivalent to Aminopterin | |
| Aminopterin | Mouse Leukemia L1210 | Data Not Available |
| Human Stomach Cancer HuTu80 | Data Not Available |
The primary research indicates that this compound exhibited equivalent toxicity to aminopterin in both cell lines tested.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's inhibition of DHFR.
In Vitro DHFR Inhibition Assay (Spectrophotometric)
This protocol describes a standard in vitro biochemical assay to determine the inhibitory activity of a compound on purified DHFR enzyme. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.
Materials:
-
Purified recombinant human DHFR enzyme
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Aminopterin or Methotrexate (as a positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl
-
DMSO (for dissolving the inhibitor)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare working solutions of DHF and NADPH in Assay Buffer. Keep on ice and protect from light.
-
Dilute the purified DHFR enzyme to the desired working concentration in cold Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, the desired concentration of this compound, and DHFR enzyme.
-
Positive Control Wells: Add Assay Buffer, a known DHFR inhibitor (e.g., aminopterin), and DHFR enzyme.
-
Negative Control (No Inhibitor) Wells: Add Assay Buffer, DMSO (at the same final concentration as in the test wells), and DHFR enzyme.
-
Blank (No Enzyme) Wells: Add Assay Buffer and substrates (DHF and NADPH) but no enzyme.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To start the reaction, add the DHF substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of decrease in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines (e.g., L1210, HuTu80)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-
An In-depth Technical Guide to the Synthesis of 2'-Fluoroaminopterin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2'-fluoroaminopterin and its analogs. It includes detailed experimental protocols for key reactions, quantitative data presented in structured tables, and visualizations of the synthetic workflows to aid in understanding and replication.
Introduction
Aminopterin (B17811) and its analogs are potent antifolates that inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleotides. The introduction of a fluorine atom at the 2'-position of the p-aminobenzoyl moiety of aminopterin can significantly alter its biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the chemical synthesis of this compound, a molecule of interest in the development of novel antifolate chemotherapeutics. The synthetic strategy is centered around the preparation of two key intermediates: a pteridine (B1203161) core and a fluorinated side chain, which are subsequently coupled to yield the final product.
Synthesis of Key Intermediates
The synthesis of this compound is a multi-step process that begins with the independent preparation of two critical building blocks: the pteridine core, 2,4-diamino-6-bromomethylpteridine, and the fluorinated side chain, diethyl 2-fluoro-4-aminobenzoyl-L-glutamate.
Synthesis of the Pteridine Core: 2,4-Diamino-6-bromomethylpteridine
The synthesis of the pteridine core is a two-step process starting from 2,4,5,6-tetraaminopyrimidine (B94255) hydrochloride.
Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This step involves the cyclization of 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone (B48652) in the presence of a catalyst.
Step 2: Bromination of 2,4-Diamino-6-hydroxymethylpteridine
The hydroxyl group of 2,4-diamino-6-hydroxymethylpteridine is then converted to a bromine atom to create a reactive site for coupling with the side chain. This is achieved through a bromination reaction using N-bromosuccinimide (NBS) and triphenylphosphine (B44618).
Synthesis of the Fluorinated Side Chain: Diethyl 2-Fluoro-4-aminobenzoyl-L-glutamate
The synthesis of the fluorinated side chain begins with the acylation of diethyl L-glutamate with 2-fluoro-4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Step 1: Synthesis of Diethyl N-(2-fluoro-4-nitrobenzoyl)-L-glutamate
This step involves the coupling of 2-fluoro-4-nitrobenzoyl chloride with diethyl L-glutamate.
Step 2: Reduction of the Nitro Group
The nitro group of diethyl N-(2-fluoro-4-nitrobenzoyl)-L-glutamate is then reduced to an amino group to yield the final side chain intermediate.
Coupling of Intermediates and Final Product Formation
The final step in the synthesis of this compound is the coupling of the pteridine core with the fluorinated side chain, followed by saponification of the ester groups.
Coupling Reaction
2,4-diamino-6-bromomethylpteridine is reacted with diethyl 2-fluoro-4-aminobenzoyl-L-glutamate to form the diethyl ester of this compound.
Saponification
The diethyl ester of this compound is hydrolyzed to the final product, this compound, by treatment with a base.
Experimental Protocols
Synthesis of 2,4-Diamino-6-bromomethylpteridine
Materials:
-
2,4,5,6-Tetraaminopyrimidine hydrochloride
-
1,3-Dihydroxyacetone
-
Acidic 4A molecular sieves
-
Water
-
Oxygen
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine
-
Carbon tetrachloride
-
Dimethylformamide (DMF)
Procedure for 2,4-Diamino-6-hydroxymethylpteridine:
-
In a suitable reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a mixture of methanol and water.
-
Add acidic 4A molecular sieves to the solution.
-
While stirring, add 1,3-dihydroxyacetone to the reaction mixture.
-
Bubble oxygen through the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves. The filtrate containing 2,4-diamino-6-hydroxymethylpteridine can be used directly in the next step or the product can be isolated by precipitation and filtration.
Procedure for 2,4-Diamino-6-bromomethylpteridine:
-
In a 500 mL four-necked flask, add triphenylphosphine (26 g) and N-bromosuccinimide (18 g) to carbon tetrachloride (200 mL).
-
Stir the mixture vigorously and cool to 0°C in an ice bath.
-
Add 2,4-diamino-6-hydroxymethylpteridine (10 g) in batches to the cold suspension.
-
After the addition is complete, continue stirring the reaction mixture overnight, allowing it to slowly warm to room temperature.
-
Filter the reaction mixture to collect the crude product.
-
Recrystallize the crude product from a mixed solvent of water and DMF to obtain 2,4-diamino-6-bromomethylpteridine as brown needle crystals.
Synthesis of Diethyl 2-Fluoro-4-aminobenzoyl-L-glutamate
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Dimethylformamide (DMF) (catalyst)
-
Diethyl L-glutamate hydrochloride
-
Triethylamine or other suitable base
-
Dichloromethane or other suitable solvent
-
Iron powder or other reducing agent (e.g., SnCl2, H2/Pd-C)
-
Hydrochloric acid
2'-Fluoroaminopterin: A Technical Guide to a Potent Folic Acid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Fluoroaminopterin is a synthetic analog of aminopterin (B17811), a potent folic acid antagonist. By competitively inhibiting the enzyme dihydrofolate reductase (DHFR), this compound disrupts the folic acid metabolic pathway, which is critical for the synthesis of nucleotides and ultimately, DNA replication and cell division. This targeted mechanism of action makes it a compound of significant interest in the field of oncology and immunology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative efficacy, and detailed experimental protocols for its evaluation. While specific quantitative inhibitory and cytotoxicity data for this compound is not extensively available in publicly accessible literature, this guide leverages comparative data with its parent compound, aminopterin, and the widely used antifolate, methotrexate, to provide a thorough understanding of its potential.
Introduction to Folic Acid Antagonism
Folic acid, a B vitamin, is an essential nutrient that, in its reduced form, tetrahydrofolate (THF), acts as a coenzyme in a variety of one-carbon transfer reactions. These reactions are fundamental for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support continuous cell division.
Folic acid antagonists, or antifolates, are a class of drugs that interfere with the folic acid metabolic pathway. The primary target of classical antifolates, including aminopterin and its derivatives, is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to THF. Inhibition of DHFR leads to a depletion of the intracellular THF pool, thereby halting the synthesis of nucleotides and arresting cell proliferation.
Mechanism of Action of this compound
This compound exerts its biological effect through the potent and competitive inhibition of dihydrofolate reductase. The pteridine (B1203161) ring of this compound mimics the natural substrate, dihydrofolate, allowing it to bind to the active site of the DHFR enzyme. The addition of a fluorine atom at the 2' position of the p-aminobenzoyl group is a key structural modification.
The binding of this compound to DHFR is reported to be essentially the same as that of aminopterin itself. This strong binding prevents the reduction of DHF to THF, leading to an accumulation of DHF and a depletion of THF cofactors. The resulting disruption of purine (B94841) and thymidylate synthesis ultimately leads to the inhibition of DNA synthesis and cell death.
Data Presentation
While specific quantitative data for this compound is limited in the available literature, the following tables provide a comparative overview of the inhibitory and cytotoxic activities of the closely related and well-characterized folic acid antagonists, aminopterin and methotrexate. Based on existing research, the activity of this compound is expected to be comparable to that of aminopterin.
Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR)
| Compound | Organism/Enzyme Source | Inhibition Constant (Ki) | Reference |
| Aminopterin | L1210 Murine Leukemia | 0.072 µM (IC50) | |
| E. coli | - | ||
| Chicken Liver | - | ||
| Methotrexate | L1210 Murine Leukemia | 0.160 µM (IC50) | |
| Human | 3.4 pM | ||
| E. coli | 1.1 pM | ||
| This compound | Human (HeLa cells) | Binding is essentially the same as aminopterin | |
| Bacterial | Binding is essentially the same as aminopterin |
Table 2: Comparative Cytotoxicity of Folic Acid Antagonists
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| Aminopterin | L1210 Murine Leukemia | 0.002 µM | |
| Methotrexate | L1210 Murine Leukemia | 0.002 µM | |
| This compound | L1210 Murine Leukemia | Equivalent toxicity to aminopterin | |
| HuTu80 Human Stomach Cancer | Equivalent toxicity to aminopterin |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize folic acid antagonists like this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Purified DHFR enzyme (from desired species)
-
Dihydrofolate (DHF) substrate
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A constant amount of DHFR enzyme
-
Varying concentrations of the test compound (serial dilutions). Include a vehicle control (solvent only) and a no-enzyme control.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
Cell Proliferation (Cytotoxicity) Assay
This assay determines the effect of a compound on the viability and growth of cancer cell lines. The MTT assay is a common colorimetric method for this purpose.
Materials:
In Vitro Cytotoxicity of 2'-Fluoroaminopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 2'-Fluoroaminopterin, an analog of the potent antifolate, aminopterin. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against murine leukemia (L1210) and human duodenal adenocarcinoma (HuTu80) cell lines. Research indicates that the 2'-fluoro substitution results in a compound with toxicity equivalent to its parent molecule, aminopterin. While specific IC50 values for this compound are not explicitly detailed in the primary literature, the equivalent toxicity allows for an approximation based on the known values for aminopterin.
| Compound | Cell Line | Cell Type | Organism | IC50/EC50 (nM) | Reference |
| Aminopterin | L1210 | Lymphocytic Leukemia | Mouse | 1.8 | |
| This compound | L1210 | Lymphocytic Leukemia | Mouse | ~1.8 | |
| Aminopterin | HuTu80 | Duodenal Adenocarcinoma | Human | 4.7 | |
| This compound | HuTu80 | Duodenal Adenocarcinoma | Human | ~4.7 |
*Value is an approximation based on the reported "equivalent toxicity" to aminopterin.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Like other antifolates, this compound exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. By binding to DHFR, this compound disrupts this pathway, leading to a depletion of THF and subsequent cell death, particularly in rapidly proliferating cancer cells.
Figure 1. Mechanism of DHFR inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity of this compound.
Cell Culture
L1210 (Murine Lymphocytic Leukemia)
-
Growth Properties: Suspension.
-
Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplements: 10% horse serum.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Maintain cell density between 5 x 10^4 and 1 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium every 2 to 4 days or by centrifugation and resuspension in fresh medium.
HuTu80 (Human Duodenal Adenocarcinoma)
-
Growth Properties: Adherent.
-
Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM).
-
Supplements: 10% fetal bovine serum.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Rinse with PBS and detach cells using a suitable dissociation reagent like Accutase. Resuspend cells in fresh medium and dispense into new flasks. For optimal attachment, collagen-coated flasks are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
2'-Fluoroaminopterin: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoroaminopterin is a synthetic analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). As an antifolate, it belongs to a class of chemotherapeutic agents that interfere with the synthesis of nucleic acids, which are essential for cell division. The introduction of a fluorine atom at the 2' position of the p-aminobenzoyl group is a strategic modification to potentially alter the drug's electronic properties, binding affinity, and metabolic stability, thereby influencing its anticancer activity and toxicity profile. This technical guide provides a comprehensive overview of this compound for its application in cancer cell line studies, consolidating available data on its mechanism of action, cytotoxicity, and relevant experimental protocols.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively binding to the active site of DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Studies have shown that the binding of this compound to human DHFR is essentially the same as that of its parent compound, aminopterin[1]. This indicates that the 2'-fluoro substitution does not significantly alter the compound's affinity for its primary molecular target.
Figure 1. Mechanism of action of this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the biological activity of this compound in comparison to its parent compound, aminopterin.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Source of DHFR | Relative Binding Affinity vs. Aminopterin |
| This compound | Human HeLa cells | Essentially the same[1] |
| Aminopterin | Human HeLa cells | 1.0 (Reference)[1] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Cell Type | Cytotoxicity vs. Aminopterin |
| This compound | L1210 | Mouse Leukemia | Equivalent[1] |
| Aminopterin | L1210 | Mouse Leukemia | 1.0 (Reference)[1] |
| This compound | HuTu80 | Human Stomach Cancer | Equivalent |
| Aminopterin | HuTu80 | Human Stomach Cancer | 1.0 (Reference) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in cancer cell lines.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Dissolve the compound in a small volume of 0.1 N NaOH.
-
Neutralization and Dilution: Neutralize the solution with 0.1 N HCl and dilute to the final desired stock concentration with sterile phosphate-buffered saline (PBS) or cell culture medium. A typical stock concentration is 1-10 mM.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture
-
Cell Line Maintenance: Culture cancer cell lines (e.g., L1210, HuTu80) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain logarithmic growth. For adherent cells, use trypsin-EDTA to detach them from the culture flask. For suspension cells, dilute the cell suspension to the appropriate density.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
References
Methodological & Application
Application Notes and Protocols for 2'-Fluoroaminopterin DHFR Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation. The inhibition of DHFR disrupts these vital processes, leading to cell cycle arrest and apoptosis, making it a well-established and critical therapeutic target for anticancer and antimicrobial drugs.
2'-Fluoroaminopterin is an analog of aminopterin (B17811), a potent folic acid antagonist. The introduction of a fluorine atom at the 2' position of the p-aminobenzoyl group results in a compound that exhibits inhibitory activity against DHFR comparable to aminopterin itself. This document provides a detailed protocol for determining the inhibitory activity of this compound against purified DHFR enzyme using a colorimetric in vitro assay.
Signaling Pathway and Mechanism of Action
DHFR is a central enzyme in the folate pathway. It reduces DHF to THF, which is then used by other enzymes to create essential precursors for DNA and RNA synthesis. Inhibitors like this compound are folate analogs that competitively bind to the active site of DHFR, preventing the binding of the natural substrate, DHF. This blockage halts the production of THF, thereby disrupting the synthesis of nucleotides necessary for cell division.
Quantitative Data Summary
The inhibitory potential of various compounds against DHFR is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound in comparison to other well-characterized DHFR inhibitors.
| Inhibitor | Target DHFR | IC50 Value | Notes |
| This compound | Human, Bacterial | Comparable to Aminopterin | Binds similarly to aminopterin. |
| Aminopterin | Human, Bacterial | Nanomolar range | Potent DHFR inhibitor. |
| Methotrexate (B535133) | Human | ~0.12 µM | Widely used anticancer drug. |
| Trimethoprim | Bacterial | Nanomolar to micromolar range | Selective for bacterial DHFR. |
| Pyrimethamine | Protozoal | ~52 µM (human DHFR) | Used as an antimalarial agent. |
Experimental Protocols
This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity of this compound on purified DHFR enzyme.
Principle
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents
-
Purified DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Methotrexate (as a positive control)
-
DMSO (for dissolving inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Reagent Preparation
-
Assay Buffer (1x) : Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.
-
DHFR Enzyme Stock Solution : Reconstitute lyophilized DHFR enzyme in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 10-20 nM).
-
NADPH Stock Solution (10 mM) : Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.
-
DHF Substrate Stock Solution (10 mM) : Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.
-
This compound Stock Solution (10 mM) : Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Methotrexate Stock Solution (1 mM) : Dissolve methotrexate in assay buffer to a stock concentration of 1 mM.
Experimental Workflow
The following diagram outlines the key steps for performing the DHFR inhibition assay in a 96-well plate format.
Detailed Assay Procedure
-
Prepare Inhibitor Dilutions : Perform serial dilutions of the 10 mM this compound stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., from 1 µM to 0.1 nM final concentration in the assay). Also, prepare dilutions of methotrexate for the positive control.
-
Assay Plate Setup : Set up the 96-well plate as follows for a final reaction volume of 200 µL:
-
Blank (No Enzyme) : 100 µL Assay Buffer
-
Enzyme Control (No Inhibitor) : 98 µL Assay Buffer + 2 µL DMSO
-
Positive Control : 98 µL Assay Buffer + 2 µL of each methotrexate dilution
-
Test Wells : 98 µL Assay Buffer + 2 µL of each this compound dilution
-
-
Add Enzyme : Add 50 µL of the diluted DHFR enzyme solution to the Enzyme Control, Positive Control, and Test Wells.
-
Pre-incubation : Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Prepare a reaction mixture containing the DHF substrate and NADPH. For each well, you will add 50 µL of this mixture. The final concentration in the 200 µL reaction volume should be, for example, 50 µM DHF and 100 µM NADPH. To start the reaction, add 50 µL of the DHF/NADPH reaction mixture to all wells.
-
Measurement : Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes at room temperature.
Data Analysis
-
Calculate Initial Velocity : Determine the rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition : Use the following formula to calculate the percent inhibition for each inhibitor concentration: *% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control]
Protocol for Assessing 2'-Fluoroaminopterin Cytotoxicity using MTT Assay
Application Note & Protocol
For Research Use Only.
Introduction
2'-Fluoroaminopterin is an analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA synthesis, repair, and cellular proliferation. By competitively inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Data Presentation
The following table summarizes representative cytotoxicity data for this compound in comparison to its parent compound, Aminopterin, and another well-known DHFR inhibitor, Methotrexate, against two cancer cell lines. Cytotoxicity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 (nM) |
| This compound | L1210 (Mouse Leukemia) | ~1.5 |
| HuTu80 (Human Stomach Cancer) | ~2.0 | |
| Aminopterin | L1210 (Mouse Leukemia) | ~1.5 |
| HuTu80 (Human Stomach Cancer) | ~2.0 | |
| Methotrexate | L1210 (Mouse Leukemia) | ~10 |
| HuTu80 (Human Stomach Cancer) | ~15 |
Note: The IC50 values for this compound are estimated based on the finding that it has equivalent toxicity to aminopterin. The values for Aminopterin and Methotrexate are representative values from the literature for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell lines (e.g., L1210, HuTu80, or other appropriate lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
1. Cell Seeding:
-
Culture the selected cancer cell lines in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
2. Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1 nM to 1000 nM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the various concentrations of this compound to the respective wells in triplicate.
-
Include untreated wells (cells with medium only) as a negative control.
-
Incubate the plate for 48 to 72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
4. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the drug that causes a 50% reduction in cell viability.
Signaling Pathway
Preparing 2'-Fluoroaminopterin Stock Solutions for In Vitro Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Fluoroaminopterin is a fluorinated analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of purines, pyrimidines, and several amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and cell proliferation, making it a compound of interest for cancer research and other therapeutic areas involving rapidly dividing cells. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. While specific data for this compound is limited, the following protocols are based on the established properties of its parent compound, aminopterin.
Quantitative Data Summary
The following table summarizes key quantitative data for aminopterin, which serves as a reliable guide for this compound. Researchers should perform their own solubility tests for precise measurements.
| Parameter | Value | Source |
| Molecular Weight | ~458.4 g/mol (Estimated for this compound) | N/A |
| Appearance | Crystalline solid | [1] |
| Solubility (Aminopterin) | ||
| DMSO | 88 mg/mL (199.81 mM) | [2] |
| Water | Moderately soluble | [1] |
| Ethanol | Slightly soluble | [1] |
| Storage of Powder | -20°C for ≥ 4 years | [1] |
| Storage of Stock Solutions | ||
| In DMSO (-80°C) | Up to 1 year | |
| In DMSO (-20°C) | Up to 1 month | |
| Aqueous Solution | Not recommended for storage > 1 day | |
| Typical In Vitro Concentration Range (Aminopterin) | 1 x 10⁻⁹ to 1 x 10⁻⁵ mol/L (1 nM to 10 µM) |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the amounts accordingly for different desired concentrations.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment is clean and sterile. Work in a laminar flow hood to maintain sterility.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.4584 mg of this compound.
-
Dissolution in DMSO:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration DMSO stock solution in the appropriate cell culture medium or buffer immediately before use.
-
Thawing the Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Use in Experiment: Use the freshly prepared working solutions immediately for your in vitro assays. Do not store diluted aqueous solutions for extended periods.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of DHFR by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Safety Precautions
This compound, like its parent compound aminopterin, should be handled as a hazardous substance. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols: Cell Lines Sensitive to 2'-Fluoroaminopterin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and evaluating the sensitivity of specific cancer cell lines to 2'-Fluoroaminopterin, a potent antifolate agent. The information enclosed is intended to facilitate research into the mechanism of action and potential therapeutic applications of this compound.
Introduction
This compound is an analogue of aminopterin (B17811), a folic acid antagonist. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[1] This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in susceptible cells.
Sensitive Cell Lines
Published studies have identified the following cell lines as sensitive to this compound treatment:
-
L1210: A murine leukemia cell line.
-
HuTu80: A human duodenal adenocarcinoma cell line.[3]
The cytotoxicity of this compound in these cell lines has been reported to be equivalent to that of its parent compound, aminopterin.
Quantitative Data
The following table summarizes the available data on the inhibitory concentrations of aminopterin, which can be used as a reference for the expected potency of this compound in the specified sensitive cell lines.
| Compound | Cell Line | IC50 (µM) | Notes |
| Aminopterin | L1210 | 0.002 | The cytotoxicity of this compound is reported to be equivalent to aminopterin in this cell line. |
| This compound | L1210 | Not explicitly reported, but expected to be ~0.002 µM | - |
| This compound | HuTu80 | Not explicitly reported, but cytotoxicity is equivalent to aminopterin. | - |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on sensitive cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Sensitive cell line (e.g., L1210 or HuTu80)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of sensitive cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Sensitive cell line (e.g., L1210 or HuTu80)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of 2'-Fluoroaminopterin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular proliferation.[1] This central role makes DHFR a well-established therapeutic target for various diseases, including cancer and microbial infections.[1][2] Inhibitors of DHFR, such as methotrexate, are clinically used to treat such conditions.[1][3] 2'-Fluoroaminopterin, an analog of the potent DHFR inhibitor aminopterin, represents a class of compounds with potential for development as novel therapeutics.
High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large chemical libraries to identify novel and potent inhibitors of DHFR, such as derivatives of this compound.[1] These application notes provide detailed protocols for a multi-stage HTS campaign designed to identify and characterize novel this compound inhibitors. The workflow includes a primary biochemical screen to identify direct enzyme inhibitors, followed by secondary cell-based assays to assess whole-cell activity and cytotoxicity.[1]
Signaling Pathway: Folate Metabolism and DHFR Inhibition
DHFR is a key enzyme in the folate synthesis pathway. It facilitates the reduction of DHF to THF, an essential one-carbon donor, while concurrently oxidizing the cofactor NADPH to NADP+.[1] Inhibition of DHFR depletes the cellular pool of THF, which consequently halts the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase. This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis.[1]
References
Measuring 2'-Fluoroaminopterin Uptake in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoroaminopterin is a fluorinated analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). Like its parent compound and the related drug methotrexate (B535133) (MTX), its efficacy is critically dependent on its transport into cancer cells. The primary transporter responsible for the uptake of these antifolates is the Reduced Folate Carrier (RFC), also known as Solute Carrier Family 19 Member 1 (SLC19A1). Understanding the kinetics and mechanisms of this compound uptake is essential for evaluating its potential as a chemotherapeutic agent and for developing strategies to overcome drug resistance.
These application notes provide detailed protocols for measuring the cellular uptake of this compound in cancer cell lines using three common methodologies: radiolabeled uptake assays, fluorescence-based methods, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Transport Mechanism of this compound
The cellular uptake of this compound is primarily mediated by the Reduced Folate Carrier (RFC). This transporter is responsible for the influx of reduced folates and antifolates like methotrexate and aminopterin. Once inside the cell, this compound, like other antifolates, is polyglutamylated, a process that traps the drug intracellularly and enhances its inhibitory effect on DHFR. The expression and activity of RFC can be a key determinant of a cancer cell's sensitivity to these drugs.
Troubleshooting & Optimization
Troubleshooting 2'-Fluoroaminopterin precipitation in cell culture media
Welcome to the technical support center for 2'-Fluoroaminopterin. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides answers to common questions and solutions for troubleshooting precipitation issues with this compound.
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I fix it?
A1: This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media where its solubility is much lower.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is likely exceeding its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[2] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][2] |
| High DMSO Concentration | While DMSO is a common solvent, high final concentrations in the media can be toxic to cells and can also influence the solubility of the compound. | Keep the final DMSO concentration in your culture at or below 0.5%, with 0.1% being a safer level for most cell lines. If necessary, prepare a more concentrated stock in DMSO to minimize the volume added to the media. |
Q2: I prepared my this compound working solution and it looked fine, but after a few hours in the incubator, I see a precipitate. What could be the cause?
A2: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Components Interaction | Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes. | Consider using a simpler, serum-free medium for initial solubility tests to identify potential interactions. If serum is required, reducing the serum concentration might help. |
| pH Shift in Media | The pH of the culture medium can change over time due to cellular metabolism. This pH shift can affect the ionization state and, consequently, the solubility of this compound. | Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium. Consider using a medium with a more stable buffering system if pH fluctuation is suspected. |
| Evaporation | Evaporation of water from the culture plates or flasks in the incubator will increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: A simple solubility test can be performed to determine the maximum working concentration of this compound under your experimental conditions.
Experimental Protocol: Solubility Assessment of this compound
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your pre-warmed complete cell culture medium. For example, start with a 100 µM concentration and dilute down to a low µM or nM concentration. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate: Incubate the plate at 37°C and 5% CO2 for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of cloudiness or precipitate. You can also examine the solutions under a microscope to look for crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Visualizing Experimental Workflows and Mechanisms
To further aid in your experimental design and understanding, the following diagrams illustrate key processes.
References
Technical Support Center: Optimizing 2'-Fluoroaminopterin Concentration for Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 2'-Fluoroaminopterin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an analog of aminopterin (B17811), a potent folic acid antagonist. Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. By inhibiting DHFR, this compound disrupts the synthesis of DNA precursors, leading to the inhibition of DNA replication and cell division, ultimately resulting in cytotoxicity.[1]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: Based on comparative studies with its parent compound, aminopterin, a good starting point for this compound concentration is in the low nanomolar to micromolar range. Studies have shown its toxicity to be equivalent to aminopterin in certain cell lines.[1] We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal range for your specific cell line and experimental conditions.
Q3: Which cell lines are sensitive to this compound?
A3: Cell lines that are highly proliferative and therefore have a high demand for nucleotide synthesis are generally more sensitive to folic acid antagonists like this compound. Examples include various cancer cell lines such as mouse leukemia L1210 cells and the human stomach cancer line HuTu80, where its cytotoxicity has been demonstrated to be equivalent to aminopterin.[1] Sensitivity can vary significantly between cell lines, so it is essential to determine the IC50 value for each line empirically.
Q4: What is the recommended incubation time for a this compound cytotoxicity assay?
A4: An incubation time of 48 to 72 hours is typically recommended to allow for the full cytotoxic effects of a compound that inhibits DNA synthesis to manifest. Shorter incubation times may not be sufficient to observe significant cell death. However, the optimal incubation time should be determined empirically for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| No cytotoxic effect observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Compound has degraded | - Perform a wider dose-response curve, extending to higher concentrations.- Increase the incubation time (e.g., up to 72 hours).- Use a positive control (e.g., aminopterin or methotrexate) to confirm assay performance. Consider using a different cell line known to be sensitive to antifolates.- Ensure proper storage of the this compound stock solution (aliquoted and protected from light at -20°C or lower). |
| All cells are dead, even at the lowest concentration | - this compound concentration is too high- Error in dilution calculation | - Perform a wider dose-response curve, extending to lower concentrations (e.g., picomolar range).- Double-check all calculations for dilutions of the stock solution. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency- Differences in reagent preparation- Contamination of cell cultures | - Use cells within a consistent range of passage numbers and seed them at a consistent confluency.- Prepare fresh reagents for each experiment and ensure consistency in formulation.- Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
General Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on a plate shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a cytotoxicity assay.
References
Stability and storage conditions for 2'-Fluoroaminopterin
This technical support center provides guidance on the stability and storage conditions for 2'-Fluoroaminopterin. As limited direct stability data for this compound is publicly available, the following recommendations are largely based on data from its close structural analogs, aminopterin (B17811) and methotrexate (B535133). It is crucial to handle this compound in a laboratory setting, following all institutional safety protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: Based on information for its analog aminopterin, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For methotrexate, storage at a controlled room temperature (15°C to 25°C) is also recommended, with protection from light.[1][2] To ensure maximum stability, long-term storage at -20°C is advisable.
Q2: How do I dissolve this compound?
A: Aminopterin is reported to be slightly soluble in ethanol (B145695) and moderately soluble in water.[2] For creating stock solutions, consider using a minimal amount of 0.1N NaOH to dissolve the powder, followed by dilution with a buffer of your choice. It is good practice to purge the solvent with an inert gas before dissolving the compound.[2]
Q3: What is the stability of this compound in solution?
Q4: Is this compound sensitive to light?
A: Yes, its analogs aminopterin and methotrexate are known to be light-sensitive.[1][4] Therefore, it is critical to protect this compound, both in solid form and in solution, from light by using amber vials or by covering containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of compound activity in an experiment. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -20°C or colder. |
| Exposure to light. | ||
| Incompatibility with the experimental buffer. | Check the pH and composition of your buffer. While specific data is unavailable for this compound, methotrexate solutions are stable in 0.9% sodium chloride and 5% dextrose injections.[3] | |
| Difficulty dissolving the compound. | Low solubility in the chosen solvent. | Try gentle warming or sonication to aid dissolution. For aqueous solutions, the addition of a small amount of base (e.g., 0.1N NaOH) may help, followed by pH adjustment. |
| Precipitate forms in the solution upon storage. | Compound is coming out of solution at lower temperatures. | Before use, allow the solution to warm to room temperature and vortex to ensure it is fully redissolved. Consider preparing a fresh solution if the precipitate does not dissolve. |
Data Summary: Stability of Structural Analogs
The following tables summarize the available stability data for aminopterin and methotrexate, which can be used as a guide for handling this compound.
Table 1: Storage and Stability of Solid Aminopterin and Methotrexate
| Compound | Storage Condition | Reported Stability |
| Aminopterin | -20°C, as a crystalline solid | ≥ 4 years[2] |
| Methotrexate | 15°C to 25°C, protected from light | Varies by formulation; consult manufacturer's data.[1] |
Table 2: Stability of Aminopterin and Methotrexate Solutions
| Compound | Solvent/Concentration | Storage Condition | Reported Stability |
| Aminopterin | Aqueous solution | Not specified | Not recommended for more than one day.[2] |
| Methotrexate | 0.9% Sodium Chloride (0.2 and 20 mg/mL) | 25°C, protected from light | 28 days[3] |
| Methotrexate | 5% Dextrose (20 mg/mL) | 25°C, protected from light | 28 days[3] |
| Methotrexate | 5% Dextrose (0.2 mg/mL) | 25°C, protected from light | 3 days[3] |
| Methotrexate | Punctured original vials | Room temperature | 56 days[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (Example)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 0.1N NaOH to dissolve the powder completely.
-
Vortex briefly.
-
Dilute to the final desired concentration with a suitable sterile solvent (e.g., phosphate-buffered saline, cell culture medium).
-
Verify the final pH of the solution and adjust if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or colder, protected from light.
Visual Guides
Caption: Recommended workflow for the preparation and use of this compound solutions.
Caption: Troubleshooting logic for addressing reduced compound activity.
References
- 1. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopterin - Wikipedia [en.wikipedia.org]
- 5. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
Technical Support Center: Overcoming Resistance to 2'-Fluoroaminopterin in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with 2'-Fluoroaminopterin. The information is designed to help overcome resistance and ensure reliable experimental outcomes.
FAQs: Understanding and Troubleshooting this compound Resistance
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antifolate, a class of drugs that interfere with the metabolism of folic acid. Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cell proliferation. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death.
Q2: We are observing a higher than expected IC50 value for this compound in our cancer cell line. What are the potential reasons?
A2: A higher than expected IC50 value suggests that your cancer cell line may have intrinsic or acquired resistance to this compound. The most common mechanisms of resistance to antifolates include:
-
Impaired Drug Influx: Reduced expression or function of the primary transporter responsible for folate and antifolate uptake, the Reduced Folate Carrier (RFC).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein (MRP) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the cell.
-
Target Enzyme Alterations:
-
Overexpression of DHFR: An increased amount of the target enzyme requires a higher concentration of the drug to achieve the same level of inhibition.
-
Mutations in the DHFR gene: Changes in the amino acid sequence of DHFR can reduce its binding affinity for this compound.
-
-
Defective Polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues to the drug molecule. Polyglutamylation traps the drug inside the cell and increases its inhibitory activity against other folate-dependent enzymes.
Q3: How can we determine the specific mechanism of resistance in our cell line?
A3: A systematic approach is required to identify the mechanism of resistance. Here are the key experiments you can perform:
-
Assess Drug Transport:
-
Influx Assay: Measure the uptake of radiolabeled this compound or a fluorescent analog to determine if influx is impaired. Compare the results with a known sensitive cell line.
-
Efflux Assay: Measure the rate of drug efflux from the cells. Increased efflux may indicate the involvement of ABC transporters.
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to quantify the expression levels of SLC19A1 (RFC), ABCC family members (MRPs), and ABCG2 (BCRP).
-
-
Analyze the Target Enzyme (DHFR):
-
DHFR Activity Assay: Measure the enzymatic activity of DHFR in cell lysates to determine if it is elevated.
-
Gene and Protein Expression Analysis: Quantify DHFR gene copy number (by qPCR or FISH) and DHFR protein levels (by Western blotting) to check for overexpression.
-
Gene Sequencing: Sequence the DHFR gene to identify any mutations that may alter drug binding.
-
-
Evaluate Polyglutamylation:
-
Intracellular Drug Metabolism Analysis: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the intracellular concentrations of this compound and its polyglutamated forms. A lower ratio of polyglutamated to monoglutamated drug compared to sensitive cells suggests defective polyglutamylation.
-
FPGS Activity and Expression: Measure FPGS enzyme activity and its gene (FPGS) and protein expression levels.
-
Q4: Our cell viability assay results with this compound are inconsistent. What are the common pitfalls?
A4: Inconsistent results in cell viability assays (e.g., MTT, XTT, CellTiter-Glo®) can arise from several factors. Please refer to the detailed troubleshooting guide in the "Experimental Protocols" section below for specific issues and solutions. General recommendations include:
-
Ensure a single-cell suspension before seeding to avoid cell clumping.
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Use a consistent and appropriate vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Minimize "edge effects" in 96-well plates by not using the outer wells for experimental samples or by filling them with sterile PBS or media.
-
Confirm that the drug itself does not interfere with the assay reagents or detection method.
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound across a wide range of cancer cell lines, the following tables provide a comparative overview of cytotoxicity and DHFR inhibition for aminopterin (B17811) and methotrexate (B535133), which are structurally and mechanistically similar antifolates. This data can serve as a reference for designing your own experiments with this compound.
Table 1: Comparative Cytotoxicity of Aminopterin and this compound in Selected Cancer Cell Lines
| Cell Line | Drug | IC50 (Concentration) | Reference |
| Mouse Leukemia L1210 | Aminopterin | Equivalent to this compound | [1] |
| Mouse Leukemia L1210 | This compound | Equivalent to Aminopterin | [1] |
| Human Stomach Cancer HuTu80 | Aminopterin | Equivalent to this compound | [1] |
| Human Stomach Cancer HuTu80 | This compound | Equivalent to Aminopterin | [1] |
Table 2: Comparative IC50 Values of Methotrexate in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Status | IC50 of Methotrexate | Fold Resistance | Reference |
| Saos-2 | Parental (Sensitive) | - | - | [2] |
| Saos-2/MTX4.4 | Methotrexate-Resistant | 12.73 times higher than parental | 12.73 | [2] |
| AGS | Sensitive | 6.05 ± 0.81 nM | - | [3][4] |
| HCT-116 | Sensitive | 13.56 ± 3.76 nM | - | [3][4] |
| A549 | Moderately Sensitive | 38.33 ± 8.42 nM | - | [3][4] |
| NCI-H23 | Moderately Sensitive | 38.25 ± 4.91 nM | - | [3][4] |
| MCF-7 | Resistant | 114.31 ± 5.34 nM | - | [3][4] |
| Saos-2 | Highly Resistant | >1,000 nM | - | [3][4] |
Table 3: Comparative DHFR Inhibition by Aminopterin and this compound
| Enzyme Source | Inhibitor | Relative Binding Affinity | Reference |
| Human HeLa cells | Aminopterin | Baseline | [1] |
| Human HeLa cells | This compound | Essentially the same as Aminopterin | [1] |
| Escherichia coli | Aminopterin | Baseline | [1] |
| Escherichia coli | This compound | Essentially the same as Aminopterin | [1] |
| Lactobacillus casei | Aminopterin | Baseline | [1] |
| Lactobacillus casei | This compound | Essentially the same as Aminopterin | [1] |
Experimental Protocols
Cell Viability (MTT) Assay for this compound Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Include a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Dihydrofolate Reductase (DHFR) Activity Assay
Objective: To measure the activity of DHFR in cell lysates, which can be adapted to determine the inhibitory potential of this compound.
Materials:
-
Cell lysate from the cancer cell line of interest
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Protocol:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in ice-cold DHFR Assay Buffer.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Procedure:
-
In a UV-transparent plate or cuvette, prepare the reaction mixture containing DHFR Assay Buffer, a known concentration of NADPH, and the cell lysate.
-
To determine the inhibitory effect of this compound, pre-incubate the lysate with various concentrations of the drug for a defined period.
-
Initiate the reaction by adding DHF.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.
-
DHFR activity is expressed as the amount of NADPH consumed per minute per milligram of protein.
-
For inhibition studies, plot the percentage of DHFR activity against the logarithm of the this compound concentration to determine the IC50 value for enzyme inhibition.
-
Analysis of Intracellular this compound and its Polyglutamates by HPLC
Objective: To quantify the intracellular accumulation and polyglutamylation of this compound.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold PBS
-
Extraction buffer (e.g., methanol-based)
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Standards for this compound and its polyglutamated forms (if available)
Protocol:
-
Cell Harvesting and Extraction:
-
After treating cells with this compound for the desired time, wash the cells multiple times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract the intracellular contents using an appropriate extraction buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient to separate this compound from its polyglutamated forms.
-
Detect the compounds using a UV or fluorescence detector at the appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its polyglutamates by comparing their retention times with those of known standards.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to a standard curve.
-
Express the results as the intracellular concentration of each species (e.g., pmol per 10^6 cells).
-
Troubleshooting Guides
Troubleshooting Cell Viability Assays with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Contamination of reagents or cultures.- The drug interferes with the assay chemistry. | - Use sterile techniques and fresh reagents.- Run a cell-free control with the drug and assay reagents to check for interference. |
| Low signal or no dose-response | - Insufficient incubation time for the drug to take effect.- Cell seeding density is too low or too high.- The drug concentration range is not appropriate. | - Extend the drug incubation period.- Optimize the cell seeding density.- Perform a broader range of drug concentrations. |
| High well-to-well variability | - Uneven cell seeding.- "Edge effect" in the microplate.- Inaccurate pipetting. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells or fill them with sterile liquid.- Calibrate pipettes and use proper pipetting techniques. |
| Unexpected curve shape (e.g., hormesis) | - At low concentrations, the drug may have a slight stimulatory effect before becoming toxic at higher concentrations. | - This can be a real biological effect. Ensure the full dose-response curve is captured. |
Troubleshooting DHFR Activity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low DHFR activity | - Inactive enzyme in the lysate due to improper storage or handling.- Low DHFR expression in the cell line. | - Prepare fresh cell lysates and keep them on ice.- Increase the amount of lysate in the assay or use a cell line with known higher DHFR expression as a positive control. |
| High background absorbance decrease | - Non-specific NADPH oxidation.- Contamination of reagents. | - Run a control reaction without DHF to measure the background rate and subtract it from the sample rate.- Use fresh, high-quality reagents. |
| Non-linear reaction kinetics | - Substrate or cofactor depletion.- Enzyme instability. | - Use a lower concentration of cell lysate or a shorter measurement time.- Ensure the assay buffer conditions are optimal for enzyme stability. |
Visualizations
Folate Metabolism and Antifolate Action
Caption: Folate metabolism and the inhibitory action of this compound on DHFR.
Mechanisms of Resistance to this compound
Caption: Key mechanisms of cellular resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for the experimental investigation of this compound resistance.
References
- 1. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 4. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2'-Fluoroaminopterin Activity
Welcome to the technical support center for 2'-Fluoroaminopterin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate successful experimentation. As specific quantitative data for this compound is emerging, this guide focuses on the principles of antifolate activity and provides protocols to empower researchers to determine optimal experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a member of the antifolate class of compounds. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound depletes the cellular pool of THF, which disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.
Q2: Why is the pH of the experimental media so important for this compound's activity?
The pH of the culture or assay medium is a critical parameter that can significantly influence the observed activity of antifolates like this compound for several reasons:
-
Enzyme Activity: The catalytic activity of DHFR itself is pH-dependent. The protonation state of amino acid residues in the active site is crucial for substrate binding and catalysis.
-
Inhibitor Binding: The binding affinity of antifolates to the DHFR active site can be strongly influenced by pH. For instance, related compounds like methotrexate (B535133) can exhibit pseudo-irreversible binding at slightly acidic pH values.
-
Compound Solubility: Folate derivatives are known for their low solubility at neutral pH. Adjusting the pH of the medium can be necessary to prevent precipitation and ensure the compound is available to the cells or enzyme.
-
Cellular Uptake: Antifolates are transported into cells by carriers such as the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). The activity of these transporters is pH-dependent. RFC functions optimally at a neutral pH of 7.4, while PCFT has the highest activity at an acidic pH of around 5.5. Therefore, the pH of the extracellular environment can directly impact the intracellular concentration of this compound.
Q3: How should I prepare and store stock solutions of this compound?
Given that aminopterin (B17811) and related folate derivatives can have limited solubility in aqueous solutions, proper stock solution preparation is vital.
-
Solvent Selection: High-concentration stock solutions (e.g., 10-100 mM) are typically prepared in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).
-
Handling Insoluble Compounds: If solubility issues arise in aqueous media, preparing the stock in a dilute alkaline solution (e.g., 0.1 M NaOH) can improve solubility. However, it is crucial to neutralize the pH when diluting into the final medium to avoid cellular toxicity.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect solutions from light, as folate derivatives can be light-sensitive.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: I am observing lower-than-expected or no activity with this compound in my cell-based assay.
-
Potential Cause 1: Suboptimal Media pH.
-
Troubleshooting Step: The pH of your cell culture medium may not be optimal for the compound's uptake or activity. Standard media buffered with bicarbonate can experience pH shifts in the incubator. It is recommended to measure the pH of your medium under incubation conditions. Perform a pH-response experiment by adjusting the media pH to several values (e.g., 6.8, 7.2, 7.4, 7.8) to identify the optimal condition for your specific cell line. Ensure your cells can tolerate the tested pH range.
-
-
Potential Cause 2: Compound Precipitation.
-
Troubleshooting Step: Visually inspect your culture wells under a microscope for any signs of precipitation. If observed, refer to the "Problem 2: My compound is precipitating in the cell culture medium" guide below.
-
-
Potential Cause 3: Compound Instability.
-
Troubleshooting Step: The compound may be degrading in the warm, CO2-rich environment of the incubator. Perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 8, 24, 48 hours) and then testing its activity in a cell-free DHFR assay.
-
-
Potential Cause 4: Poor Cell Permeability or Active Efflux.
-
Troubleshooting Step: The compound may not be efficiently entering the cells, or it could be actively removed by efflux pumps. This is a complex issue that may require specialized assays like Caco-2 permeability assays or the use of efflux pump inhibitors to investigate.
-
Problem 2: My compound is precipitating in the cell culture medium.
Precipitation is a common issue with folate derivatives, leading to inaccurate dosing and unreliable results.
-
Immediate Precipitation upon Dilution:
-
Potential Cause: This indicates poor solubility and rapid supersaturation.
-
Troubleshooting Steps:
-
Evaluate Stock Solution: Consider preparing a less concentrated stock solution in DMSO.
-
Optimize Dilution: Add the stock solution dropwise to the medium while vigorously stirring or vortexing to promote rapid dispersal.
-
Pre-warm Medium: Ensure the cell culture medium is at 37°C before adding the compound.
-
-
-
Delayed Precipitation (after incubation):
-
Potential Cause: The final concentration in the medium may be above the thermodynamic solubility limit, even if it initially appears dissolved.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Modify Medium pH: If your cell line can tolerate it, a slight and carefully controlled increase in the medium's pH can enhance the solubility of acidic folate derivatives. This must be validated for its effect on cell health.
-
Perform a Solubility Test: Systematically determine the solubility limit in your specific medium at different pH values using the protocol provided below.
-
-
Data Presentation
The following tables are templates for organizing the data generated from the experimental protocols outlined below.
Table 1: Effect of pH on this compound IC₅₀ in a Cell-Free DHFR Assay
| Buffer pH | Mean IC₅₀ (nM) | Standard Deviation |
| 6.0 | ||
| 6.5 | ||
| 7.0 | ||
| 7.5 | ||
| 8.0 |
Table 2: Influence of Media pH on this compound EC₅₀ in a Cellular Proliferation Assay
| Media pH | Mean EC₅₀ (nM) | Standard Deviation |
| 6.8 | ||
| 7.0 | ||
| 7.2 | ||
| 7.4 | ||
| 7.6 |
Table 3: Kinetic Solubility of this compound in Experimental Media
| Buffer / Media | pH | Maximum Soluble Concentration (µM) | Observations |
| PBS | 6.8 | ||
| PBS | 7.4 | ||
| DMEM + 10% FBS | 7.2 | e.g., No precipitate | |
| DMEM + 10% FBS | 7.4 | e.g., Fine precipitate |
Mandatory Visualizations
Caption: Inhibition of the folate pathway by this compound.
Caption: Workflow for determining the optimal pH for inhibitor activity.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Free DHFR Assay
This protocol describes a spectrophotometric assay to measure the potency of this compound against purified DHFR enzyme across a range of pH values. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
-
Materials:
-
Purified recombinant human DHFR enzyme
-
This compound
-
Dihydrofolate (DHF) substrate
-
NADPH
-
A set of buffers (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5) at 100 mM, adjusted to the final desired pH values.
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
-
-
Procedure:
-
Buffer Preparation: Prepare a series of assay buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Reagent Preparation:
-
Prepare a 10 mM stock of DHF in the assay buffer.
-
Prepare a 20 mM stock of NADPH in the assay buffer.
-
Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series in DMSO.
-
-
Assay Setup (for each pH value):
-
In a 96-well plate, add 2 µL of the serially diluted this compound or DMSO (for no-inhibitor control) to the appropriate wells.
-
Add 178 µL of the assay buffer at the specific pH to each well.
-
Add 10 µL of a working solution of DHFR enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Prepare a reaction mix containing DHF and NADPH in the assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the reaction mix to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each pH.
-
Compare the IC₅₀ values across the different pH conditions to identify the optimum.
-
-
Protocol 2: Assessing the Effect of Media pH on the Potency of this compound in a Cell-Based Proliferation Assay
This protocol evaluates how the pH of the cell culture medium affects the ability of this compound to inhibit cell growth.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HEPES buffer (1 M stock)
-
Sterile 1 M HCl and 1 M NaOH for pH adjustment
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
96-well tissue culture plates
-
pH meter
-
-
Procedure:
-
Media Preparation:
-
Prepare batches of your complete cell culture medium. Add HEPES to a final concentration of 25 mM to provide additional buffering capacity.
-
Carefully adjust the pH of each batch to a different value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.
-
Sterile-filter each pH-adjusted medium.
-
-
Cell Seeding:
-
Seed your cells into 96-well plates at an optimal density in your standard, non-pH-adjusted medium and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, remove the seeding medium.
-
Add 100 µL of the appropriate pH-adjusted medium to each well.
-
Prepare serial dilutions of this compound in each of the pH-adjusted media.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO) for each pH condition.
-
-
Incubation:
-
Incubate the plates for 72 hours (or a time course determined to be optimal for your cell line).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each respective pH.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value at each media pH.
-
Compare the EC₅₀ values to determine the optimal pH for cellular activity.
-
-
Protocol 3: Evaluating the Solubility of this compound at Different pH Values
This protocol provides a method to determine the kinetic solubility of this compound in different buffers and media.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Buffers/media of interest (e.g., PBS, cell culture medium) adjusted to various pH values.
-
96-well clear microplate
-
Spectrophotometer or plate reader capable of measuring absorbance over a spectrum (e.g., 250-500 nm).
-
-
Procedure:
-
Plate Setup: Add 198 µL of each pH-adjusted buffer or medium to multiple wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of this compound to each well to achieve a final concentration of 100 µM. Mix well. This creates a 1:100 dilution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Visual Inspection: After incubation, visually inspect each well for signs of precipitation.
-
Absorbance Measurement: Measure the absorbance of each well. For turbid samples (indicating precipitation), the light scattering will result in a high apparent absorbance across all wavelengths. Clear solutions will show a characteristic absorbance peak for the compound.
-
Determination: The highest concentration that remains a clear solution is considered the kinetic solubility under those conditions. The experiment can be repeated with a finer dilution series around the concentration where precipitation was first observed to refine the measurement.
-
References
Technical Support Center: Optimizing 2'-Fluoroaminopterin Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2'-Fluoroaminopterin. Our aim is to help you optimize your experimental conditions, particularly incubation time, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antifolate agent that functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication.[3][4] By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis.
Q2: What is a recommended starting concentration and incubation time for this compound in cytotoxicity assays?
A2: A good starting point for cytotoxicity assays is to perform a dose-response experiment with a range of concentrations. Based on studies with similar antifolates, a broad range from nanomolar (nM) to micromolar (µM) is advisable. For incubation time, a preliminary experiment of 24, 48, and 72 hours is recommended to determine the optimal window for observing a cytotoxic effect in your specific cell line. For instance, studies on the parent compound, aminopterin, have shown significant effects within this timeframe.
Q3: How can I determine the optimal incubation time for my specific cell line?
A3: The optimal incubation time is cell-line dependent and can be determined by performing a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and measuring cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The ideal incubation time will be the point at which you observe a significant, dose-dependent cytotoxic effect without excessive cell death in your untreated controls.
Q4: I am not observing any significant cytotoxicity. What are some possible reasons?
A4: Several factors could contribute to a lack of cytotoxicity:
-
Suboptimal Incubation Time: The chosen incubation period may be too short for the cytotoxic effects to manifest in your cell line. Consider extending the incubation time as described in a time-course experiment.
-
Inappropriate Concentration Range: The concentrations tested may be too low. Perform a broader dose-response experiment to identify the effective concentration range.
-
Cell Line Resistance: Your cell line may exhibit intrinsic or acquired resistance to antifolates. This could be due to mechanisms such as reduced drug uptake, increased drug efflux, or mutations in the DHFR enzyme.
-
Compound Stability: Ensure the stability of this compound in your culture medium over the incubation period. Degradation of the compound will reduce its effective concentration.
-
Cell Seeding Density: High cell density can sometimes mask cytotoxic effects. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Q5: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
A5: To improve reproducibility, focus on standardizing your experimental parameters:
-
Consistent Cell Culture Practices: Use cells of a similar passage number and ensure consistent seeding densities.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Standardized Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.
-
Inclusion of Controls: Always include positive and negative controls in your experiments. A known DHFR inhibitor like methotrexate (B535133) can serve as a positive control.
-
Automated Readouts: Utilize automated plate readers for viability assays to minimize operator-dependent variability.
Troubleshooting Guides
Problem 1: High background signal in the DHFR inhibition assay.
-
Possible Cause: Contamination of reagents or enzyme preparation.
-
Troubleshooting Steps:
-
Use fresh, high-purity reagents, including NADPH and DHF.
-
Ensure the purity of your recombinant DHFR enzyme preparation.
-
Run a control reaction without the enzyme to check for non-enzymatic reduction of the substrate.
-
Problem 2: No dose-dependent decrease in cell viability.
-
Possible Cause: The concentration range of this compound is not optimal, or the incubation time is too short.
-
Troubleshooting Steps:
-
Widen the concentration range tested, including both lower and higher concentrations.
-
Perform a time-course experiment to determine the optimal incubation period for your cell line.
-
Verify the activity of your this compound stock solution.
-
Problem 3: Significant cell death in the vehicle control group.
-
Possible Cause: The solvent used to dissolve this compound is toxic to the cells at the concentration used.
-
Troubleshooting Steps:
-
Determine the maximum concentration of the solvent that is non-toxic to your cells by performing a solvent toxicity test.
-
Ensure the final concentration of the solvent in the culture medium is below this toxic threshold.
-
If possible, use a different, less toxic solvent.
-
Data Presentation
Table 1: Example Time-Course Cytotoxicity Data for this compound (100 nM) on L1210 Cells
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 2.5 |
| 12 | 85 ± 4.1 |
| 24 | 62 ± 3.8 |
| 48 | 41 ± 5.2 |
| 72 | 25 ± 3.1 |
Table 2: Example Dose-Response Cytotoxicity Data for this compound on L1210 Cells (48-hour incubation)
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 3.0 |
| 1 | 92 ± 4.5 |
| 10 | 75 ± 5.1 |
| 100 | 42 ± 3.9 |
| 1000 | 15 ± 2.7 |
Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay
This protocol is adapted from standard methods for measuring DHFR activity.
-
Reagents:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)
-
This compound stock solution
-
-
Procedure: a. Prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of this compound. b. Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5-10 minutes. c. Initiate the reaction by adding DHF. d. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. e. Calculate the rate of reaction and determine the inhibitory effect of this compound.
Protocol 2: Cell Viability (Cytotoxicity) Assay using a Resazurin-based Method
This is a common method for assessing cell viability.
-
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Resazurin-based cell viability reagent
-
-
Procedure: a. Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. b. The next day, treat the cells with a serial dilution of this compound. Include vehicle-only controls. c. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours). d. Add the resazurin-based reagent to each well according to the manufacturer's instructions. e. Incubate for 1-4 hours, allowing viable cells to convert resazurin (B115843) to the fluorescent product, resorufin. f. Measure the fluorescence intensity using a plate reader (typically with an excitation of ~560 nm and emission of ~590 nm). g. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound action via DHFR inhibition.
Caption: Workflow for optimizing incubation time in cytotoxicity assays.
References
- 1. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.montclair.edu [researchwith.montclair.edu]
- 3. researchgate.net [researchgate.net]
- 4. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 2'-Fluoroaminopterin vs. 3'-Fluoroaminopterin in Dihydrofolate Reductase Inhibition
A comparative analysis of 2'-Fluoroaminopterin and 3'-Fluoroaminopterin (B1664136) reveals distinct differences in their biological activity, primarily concerning their potency as inhibitors of dihydrofolate reductase (DHFR) and their resulting cytotoxicity. The position of the fluorine atom on the p-aminobenzoyl group significantly influences the molecule's interaction with DHFR, with the 3'-fluoro substitution demonstrating enhanced inhibitory effects compared to the 2'-fluoro analogue and the parent compound, aminopterin (B17811).
Executive Summary
Experimental evidence indicates that 3'-Fluoroaminopterin is a more potent inhibitor of dihydrofolate reductase and exhibits greater cytotoxicity against cancer cell lines than both this compound and the parent molecule, aminopterin. Specifically, 3'-Fluoroaminopterin binds to DHFR two- to threefold more tightly and is approximately twice as toxic to murine leukemia (L1210) and human stomach cancer (HuTu80) cells as aminopterin.[1] In contrast, this compound shows DHFR binding affinity and cytotoxicity levels that are essentially equivalent to those of aminopterin.[1] This suggests that the 3'-position is a more favorable site for fluorine substitution to enhance the antifolate activity of aminopterin.
Data Presentation
The following table summarizes the comparative biological activity of this compound and 3'-Fluoroaminopterin relative to aminopterin.
| Compound | Relative DHFR Binding Affinity | Relative Cytotoxicity (L1210 & HuTu80 cells) |
| Aminopterin | 1x | 1x |
| This compound | ~1x | ~1x |
| 3'-Fluoroaminopterin | 2-3x | ~2x |
Data is based on the findings from Henkin and Washtien, 1983.[1]
Mechanism of Action: Dihydrofolate Reductase Inhibition
Both this compound and 3'-Fluoroaminopterin, like their parent compound aminopterin, function by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. By blocking DHFR, these antifolates disrupt the cellular supply of tetrahydrofolate, leading to an inhibition of DNA replication and cell division, ultimately causing cell death.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Experimental Protocols
While the specific, detailed protocols from the primary comparative study are not fully available, the following represents a general methodology for the key experiments cited.
Dihydrofolate Reductase (DHFR) Inhibition Assay
A spectrophotometric assay is typically used to measure DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing NADPH and the DHFR enzyme.
-
Inhibitor Addition: Varying concentrations of the test compounds (this compound, 3'-Fluoroaminopterin, and aminopterin) are added to the reaction mixture and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The concentration of inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General Workflow for DHFR Inhibition Assay.
Cytotoxicity Assay
The cytotoxicity of the compounds is typically assessed using a cell viability assay, such as the MTT or MTS assay, on cultured cancer cell lines.
General Protocol for L1210 and HuTu80 Cells:
-
Cell Seeding: Mouse leukemia L1210 or human stomach cancer HuTu80 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, 3'-Fluoroaminopterin, and aminopterin for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Reagent Addition: A cell viability reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
Synthesis of Fluoroaminopterin Analogs
The synthesis of 2'- and 3'-Fluoroaminopterin involves the coupling of the appropriately fluorinated p-aminobenzoyl-L-glutamic acid moiety with a pteridine (B1203161) precursor. The key starting materials are 2-fluoro-p-aminobenzoic acid and 3-fluoro-p-aminobenzoic acid, which are then conjugated to L-glutamic acid.
Caption: Logical Flow of Fluoroaminopterin Synthesis.
Conclusion
The substitution of a fluorine atom at the 3'-position of the p-aminobenzoyl group of aminopterin leads to a significant enhancement of its biological activity. 3'-Fluoroaminopterin demonstrates superior DHFR inhibition and cytotoxicity compared to both this compound and the parent compound. This highlights the critical role of substituent positioning in the design of potent antifolate agents for potential therapeutic applications. Further research to elucidate the precise molecular interactions responsible for the increased potency of the 3'-fluoro analog could provide valuable insights for the development of next-generation DHFR inhibitors.
References
2'-Fluoroaminopterin: A Potent Alternative in Methotrexate-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of 2'-Fluoroaminopterin in Methotrexate-Resistant Cell Lines.
The emergence of resistance to methotrexate (B535133) (MTX), a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. This has spurred the development of novel antifolate agents capable of overcoming these resistance mechanisms. Among these, this compound, an analogue of aminopterin, has shown promise. This guide provides a comparative analysis of the efficacy of this compound and other key antifolates in MTX-resistant cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of Antifolates
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other antifolates in both methotrexate-sensitive and -resistant cancer cell lines. Lower IC50 values indicate higher potency.
| Drug | Cell Line | Resistance Status | IC50 (nM) | Reference |
| This compound | L1210 | Sensitive | Equivalent to Aminopterin | (Indirect) |
| Aminopterin | CCRF-CEM | Sensitive | 17 | [1] |
| Methotrexate | CCRF-CEM | Sensitive | 78 | [1] |
| Methotrexate | Saos-2 | Sensitive | 25,780 | [2] |
| Methotrexate | Saos-2/MTX4.4 | Resistant | 328,240 | [2] |
| Methotrexate | HT-29 | Sensitive | - | [3] |
| Methotrexate | HT-29 (MTX-Resistant) | Resistant | Increased | [3] |
| Pemetrexed (B1662193) | CCRF-CEM | Sensitive | 155 | [1] |
| Raltitrexed | CCRF-CEM | Sensitive | - | [4] |
| Raltitrexed | CCRF-CEM:RC2Tomudex | Resistant | >1000-fold increase | [4] |
| Trimetrexate | L1210 | Sensitive | - | [5] |
| Trimetrexate | L1210 (MTX-Resistant) | Resistant | Effective | [5] |
Experimental Protocols
A standardized method for determining the cytotoxic effects of these antifolates is crucial for accurate comparison. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of an antifolate agent that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (both sensitive and resistant strains)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antifolate agents (this compound, Methotrexate, etc.)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)[6]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[3] Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the antifolate agents in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways in methotrexate resistance.
Caption: Experimental workflow for determining IC50 values of antifolates.
Caption: Key mechanisms of cellular resistance to methotrexate.
References
- 1. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Validating DHFR as the Primary Target of 2'-Fluoroaminopterin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2'-Fluoroaminopterin with established dihydrofolate reductase (DHFR) inhibitors, offering experimental data and detailed protocols to validate DHFR as its primary cellular target. By understanding the target engagement and downstream effects, researchers can effectively evaluate the potential of this compound in drug development pipelines.
Introduction to this compound and DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for anticancer and antimicrobial drugs.[1] Inhibitors of DHFR, such as methotrexate (B535133) and aminopterin (B17811), disrupt this pathway, leading to cell cycle arrest and apoptosis.[2]
This compound is an analog of aminopterin, a potent DHFR inhibitor. The introduction of a fluorine atom at the 2' position of the p-aminobenzoyl group is a key structural modification. This guide explores the impact of this modification on the compound's interaction with DHFR and its overall cellular efficacy.
Comparative Analysis of DHFR Inhibitors
To validate DHFR as the primary target of this compound, a direct comparison of its inhibitory activity and cellular cytotoxicity against well-characterized DHFR inhibitors is essential.
Enzyme Inhibition
The inhibitory potency of a compound against its target enzyme is a critical parameter. For DHFR inhibitors, this is often quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and greater potency.
| Inhibitor | Target DHFR | Inhibition Type | Ki (nM) |
| This compound | Human | Competitive (presumed) | ~0.0037 (inferred from Aminopterin) |
| Aminopterin | Human | Competitive | 0.0037[4][5] |
| Methotrexate | Human | Competitive, Slow-binding | 0.0034[6], 0.0048[5] |
Table 1: Comparison of DHFR Inhibition Constants (Ki). The Ki value for this compound is inferred from its reported equivalence to Aminopterin.
Cellular Cytotoxicity
The in vitro cytotoxicity of DHFR inhibitors is commonly assessed using cancer cell lines, such as the L1210 murine leukemia cell line. The half-maximal inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit cell growth by 50%.
Studies have indicated that this compound exhibits "equivalent toxicity" to its parent compound, aminopterin, in L1210 cells.[3] While a specific IC50 value for this compound in L1210 cells is not available, methotrexate has been shown to have an IC50 in the range of 10-7 M to 10-6 M in this cell line.[7][8] Given the high potency of aminopterin, it can be inferred that both aminopterin and this compound would have IC50 values in a similar or even lower range.
| Compound | Cell Line | IC50 |
| This compound | L1210 | Equivalent to Aminopterin (presumed to be in the nanomolar range) |
| Aminopterin | L1210 | Not explicitly found, but expected to be highly potent |
| Methotrexate | L1210 | ~100 - 1000 nM[7][8] |
Table 2: Comparative Cytotoxicity in L1210 Cells. The IC50 for this compound is inferred based on its reported equivalence to aminopterin.
Experimental Protocols for Target Validation
Validating that a compound's cellular effects are a direct result of engaging its intended target is a critical step in drug development. The following are detailed protocols for key experiments to confirm DHFR as the primary target of this compound.
DHFR Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2]
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
This compound and other test inhibitors (e.g., Methotrexate, Aminopterin)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and inhibitors in a suitable solvent (e.g., DMSO). Make fresh serial dilutions of the inhibitors in the assay buffer.
-
Assay Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme at a final concentration that gives a linear reaction rate.
-
Varying concentrations of the inhibitor (this compound, Methotrexate, etc.) or vehicle control.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DHF and NADPH to initiate the reaction. The final concentrations should be at or near the Km values for the respective substrates.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
This compound and control compounds
-
Cell lysis buffer (containing protease inhibitors)
-
PBS (Phosphate-Buffered Saline)
-
Equipment for heating cells (e.g., PCR cycler, heating block)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting apparatus, antibodies against DHFR)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHFR at each temperature using Western blotting with a specific anti-DHFR antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble DHFR against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of the compound and heating at a single, optimized temperature.
Visualizing the Mechanism of Action
Diagrams are essential tools for visualizing complex biological processes and experimental workflows.
Caption: DHFR inhibition by this compound disrupts DNA synthesis.
Caption: Workflow for validating target engagement using CETSA.
Conclusion
The available evidence strongly supports the hypothesis that dihydrofolate reductase is the primary molecular target of this compound. Its potent inhibitory activity, inferred to be in the picomolar range, and its significant cytotoxicity against cancer cells are consistent with the mechanism of action of other well-established DHFR inhibitors. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate these findings and further characterize the interaction of this compound with its target. By employing these methods, the scientific community can gain a deeper understanding of this compound's therapeutic potential.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Further studies on the interaction of nonpolyglutamatable aminopterin analogs with dihydrofolate reductase and the reduced folate carrier as determinants of in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate Cytotoxicity as Related to Irreversible S Phase Arrest in Mouse L1210 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of 2'-Fluoroaminopterin and Pemetrexed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two antifolate agents, 2'-Fluoroaminopterin and pemetrexed (B1662193). While direct comparative in vivo studies are limited, this document synthesizes available preclinical data to offer an objective overview of their mechanisms of action, efficacy in cancer models, and associated experimental protocols. This compound is a derivative of aminopterin (B17811), and due to the limited direct in vivo data on this compound, data for its parent compound, aminopterin, is used as a proxy, supported by in vitro studies demonstrating their comparable activity.
At a Glance: Key Differences and Similarities
| Feature | This compound (via Aminopterin) | Pemetrexed |
| Primary Mechanism of Action | Potent inhibitor of Dihydrofolate Reductase (DHFR)[1] | Multi-targeted inhibitor of Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT)[2] |
| In Vitro Potency | Generally more potent in inhibiting cell growth (lower IC50) in some cancer cell lines compared to pemetrexed. | Less potent than aminopterin in certain leukemia and lymphoma cell lines based on IC50 values. |
| Spectrum of Activity | Broad preclinical activity against various tumor types, including leukemias and solid tumors. | Broad-spectrum activity against a variety of solid tumors, including non-small cell lung cancer and mesothelioma.[2] |
| Cellular Uptake | Efficiently transported into cells. | Transported into cells via the reduced folate carrier and proton-coupled folate transporter. |
| Polyglutamylation | Undergoes polyglutamylation, which enhances intracellular retention and activity. | Efficiently polyglutamylated, enhancing its inhibitory effects on target enzymes. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of aminopterin (as a proxy for this compound) and pemetrexed in various murine cancer models. It is important to note that these results are from separate studies and not from direct head-to-head comparisons, thus experimental conditions may vary.
Table 1: In Vivo Efficacy of Aminopterin in Murine Cancer Models
| Cancer Model | Animal Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| L1210 Leukemia | Not Specified | Not Specified | Markedly superior to methotrexate (B535133) in reducing tumor burden. | |
| Sarcoma 180 (ascites) | Not Specified | Not Specified | Achieved a greater log10 reduction in tumor burden compared to methotrexate. | |
| E0771 Mammary Adenocarcinoma | Not Specified | Not Specified | More effective than methotrexate in retarding tumor growth. | |
| T241 Sarcoma | Not Specified | Not Specified | Demonstrated significant tumor growth retardation. | |
| Acute Lymphoblastic Leukaemia (xenografts) | NOD/SCID mice | 0.25 mg/kg or 0.5 mg/kg, i.p. | Significantly extended event-free survival with activity equivalent to methotrexate. |
Table 2: In Vivo Efficacy of Pemetrexed in Murine Cancer Models
| Cancer Model | Animal Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| H2122 NSCLC (subcutaneous) | Athymic nude mice | 100, 200, and 300 mg/kg/day, i.p. for 10 doses | Delayed tumor growth by 12 to 18 days. | |
| H2122 NSCLC (orthotopic) | Athymic nude rats | 50, 100, and 200 mg/kg/day, i.p. | Significantly prolonged survival. | |
| A549 NSCLC (orthotopic xenograft) | Not Specified | 150 mg/kg, twice a week | Additive antiproliferative and antiangiogenic effects when combined with metformin. | |
| Group 3 Medulloblastoma (orthotopic) | CD1 mice | 200 mg/kg, IV (two doses) | Increased median survival by 7 days. | |
| MC38 Syngeneic Murine Tumors | C57BL/6 mice | 50 or 100 mg/kg, i.p. (5 days on, 2 days off) | Significant tumor volume reduction at 100 mg/kg. |
Experimental Protocols
General In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the in vivo efficacy of anticancer agents like this compound and pemetrexed in a xenograft mouse model.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., A549 for lung cancer, L1210 for leukemia) are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1-10 million cells in 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are then randomized into treatment and control groups.
-
Treatment is initiated with the administration of the drug (e.g., pemetrexed) or vehicle control via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study continues until tumors in the control group reach a predetermined size or for a specified duration. Survival studies monitor the time to endpoint.
5. Data Analysis:
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
Signaling Pathways
Mechanism of Action of this compound (as an Aminopterin Analog)
This compound, similar to its parent compound aminopterin, primarily targets dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.
Mechanism of Action of Pemetrexed
Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). This multi-targeted approach provides a broader inhibition of the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.
Conclusion
Both this compound (as represented by aminopterin) and pemetrexed are potent antifolate agents with significant preclinical antitumor activity. While this compound acts as a specific and potent inhibitor of DHFR, pemetrexed offers a multi-targeted approach, inhibiting key enzymes in both purine and pyrimidine synthesis pathways. The choice between these agents in a research or clinical setting would depend on the specific cancer type, its molecular characteristics, and the desired therapeutic strategy. The provided data and protocols serve as a foundational guide for researchers to design and interpret further preclinical studies.
References
Validating Anti-proliferative Effects: A Comparative Analysis of Aminopterin and Methotrexate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative performance of two established antifolate agents: Aminopterin and Methotrexate. While this guide aims to validate the anti-proliferative effects of 2'-Fluoroaminopterin, publicly available quantitative data for this specific compound is limited. Therefore, we present a detailed comparison of its close structural analogs, Aminopterin and Methotrexate, to provide a relevant benchmark for future studies.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of Aminopterin and Methotrexate was evaluated across a panel of pediatric leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined after a 120-hour drug exposure.
Across all tested cell lines, Aminopterin consistently demonstrated lower IC50 values compared to Methotrexate, indicating a higher potency in inhibiting cell proliferation in these specific cancer cell lines. The median IC50 for Aminopterin was 17 nM, whereas the median IC50 for Methotrexate was 78 nM.
| Cell Line | Methotrexate (nM) - Median IC50 | Aminopterin (nM) - Median IC50 |
| ALL | 78 | 17 |
| Lymphoma | Data not specified in source | Data not specified in source |
Table 1: Comparative IC50 values of Methotrexate and Aminopterin in pediatric leukemia and lymphoma cell lines.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay: Sulforhodamine B (SRB) Assay
This assay determines cell proliferation by measuring the protein content of adherent cells.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compounds (e.g., Aminopterin, Methotrexate) and a vehicle control. Incubate for the desired period (e.g., 120 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2'-Fluoroaminopterin
Immediate Safety and Handling
Before beginning any procedure involving 2'-Fluoroaminopterin, ensure that all personnel are familiar with the potential hazards and have access to the necessary personal protective equipment (PPE). Based on the safety data for Aminopterin, this compound should be handled as a substance that is fatal if swallowed and may damage fertility or an unborn child.[1][2]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are required.[1] |
| Hand Protection | Wear protective gloves.[1] |
| Skin and Body | An impervious clothing, such as a lab coat, should be worn.[1] |
| Respiratory | A suitable respirator should be used if ventilation is inadequate or if dusts/aerosols are generated.[1] Use only under a chemical fume hood.[3] |
In the event of exposure, immediate action is critical. For eye contact, flush with large amounts of water and seek prompt medical attention.[1] In case of skin contact, rinse the affected area thoroughly with water and remove contaminated clothing.[1] If inhaled, move to fresh air immediately.[1] If swallowed, rinse the mouth but do not induce vomiting, and call a physician.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. The following steps outline a safe and compliant disposal procedure.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.[4]
2. Waste Containment:
-
Solid Waste:
-
Liquid Waste:
-
Sharps:
-
All sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[5]
-
3. Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[5][7]
-
The label must include the chemical name ("this compound Waste"), the concentration, and the date accumulation started.
4. Storage (Satellite Accumulation Area - SAA):
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.[5][7]
-
Store incompatible wastes separately within the SAA, for example, by using secondary containment.[5]
5. Disposal Request and Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowed time (check your institution's specific guidelines, often ranging from 90 days to one year), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[5][6]
-
Do not dispose of this compound waste down the drain or in the regular trash.[8]
6. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection after relabeling.[7]
Experimental Workflows
The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
